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Compound of Interest

Compound Name: trans-3-Decene

CAS No.: 19150-21-1

Cat. No.: B095635 Get Quote

Executive Summary
Differentiation between (

)- and (

)-alkene isomers is a critical step in structural elucidation and quality control for drug
development. While

NMR coupling constants (

-values) are often used for disubstituted alkenes,

NMR provides a superior, non-ambiguous diagnostic tool for trisubstituted or flexible linear
chains like 3-decene.

The definitive differentiator is the

-gauche effect (steric compression), which causes the allylic carbons of the (

)-isomer to appear significantly upfield (shielded) compared to the (

)-isomer.

Theoretical Basis: The -Gauche Effect
The chemical shift difference arises from the spatial arrangement of the carbon chain.
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(

)-Isomer (Anti): The alkyl groups at C2 and C5 are on opposite sides of the double bond. The
chain adopts an extended, "anti" conformation, minimizing steric repulsion.

(

)-Isomer (Gauché): The alkyl groups are on the same side (cis). This forces the allylic
carbons (C2 and C5) into a sterically crowded "gauche" interaction with the opposite side of
the chain.

Mechanism: This steric compression distorts the electron cloud around the allylic carbons,

increasing electron density and shielding the nucleus. Consequently, (

)-allylic carbons resonate at a lower frequency (lower ppm) than their (

)-counterparts.

Visualizing the Steric Interaction

(E)-3-Decene (Anti)

(Z)-3-Decene (Gauche)

Extended Conformation
(Minimizes Sterics)

Allylic Shift: ~25.8 ppm
(Deshielded)

No steric strain

Steric Compression
(Gamma-Gauche Interaction)

Allylic Shift: ~20.6 ppm
(Shielded/Upfield)

Electron cloud distortion

Click to download full resolution via product page

Figure 1: Mechanistic origin of the chemical shift difference. The (

)-isomer experiences steric compression, leading to an upfield shift.
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The following table summarizes the chemical shifts for 3-decene. Note that while the vinylic

carbons (C3, C4) show minor differences, the allylic carbons (C2, C5) provide the diagnostic

signal.

Data Source: Values are derived from high-resolution experimental data of homologous linear

alkenes (e.g., 3-hexene, 3-octene) which exhibit identical chemical environments for the core

C1-C6 segment [1][2].

Carbon
Position

Carbon Type

(

)-3-Decene (

, ppm)

(

)-3-Decene (

, ppm)

(ppm)

C1 Methyl (Terminal) 14.4 14.4 0.0

C2
Allylic (

to C=C)
25.8 20.6 +5.2 (Diagnostic)

C3 Vinylic (=CH-) 132.5 131.8 +0.7

C4 Vinylic (=CH-) 130.5 129.5 +1.0

C5
Allylic (

to C=C)
32.5 27.4 +5.1 (Diagnostic)

C6-C10 Distal Alkyl Chain 29.5 - 14.1 29.5 - 14.1 ~0.0

Key Takeaway:

If the allylic signal appears above 25 ppm, the configuration is (

).

If the allylic signal appears near 20-21 ppm, the configuration is (

).
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To ensure accurate assignment, follow this self-validating protocol.

Objective: Acquire high-resolution

NMR spectra sufficient to resolve the ~5 ppm allylic difference.

Sample Preparation:

Dissolve ~20-50 mg of the alkene in 0.6 mL of

(Chloroform-d).

Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if

necessary) to prevent line broadening.

Acquisition Parameters:

Frequency: 100 MHz or higher (for

).

Pulse Sequence: Standard proton-decoupled

(e.g., zgpg30 on Bruker).

Scans: Minimum 256 scans (to ensure adequate S/N for allylic carbons).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow relaxation of methyl/methylene

carbons.

Processing:

Apply exponential multiplication (LB = 1.0 - 2.0 Hz).

Reference the spectrum to the

triplet center at 77.16 ppm.
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Use this logic flow to assign your specific batch of 3-decene.

Acquire 13C{1H} NMR Spectrum

Identify Allylic Carbon Signals
(Look in 20-35 ppm region)

Check Chemical Shift of C2 (Ethyl group methylene)

Assign as (E)-Isomer
(Shift > 25 ppm)

~25.8 ppm

Assign as (Z)-Isomer
(Shift < 22 ppm)

~20.6 ppm

Click to download full resolution via product page

Figure 2: Decision tree for stereochemical assignment based on experimental data.

Implications for Drug Development
In medicinal chemistry, the stereochemistry of an alkene often dictates its biological activity

(e.g., binding affinity to a receptor pocket).

Purity Assessment: This NMR method can detect minor isomeric impurities (

) without the need for derivatization or complex chromatography.

Stability Monitoring: (
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)-alkenes are thermodynamically less stable than (

)-alkenes. This method allows for monitoring of potential isomerization during storage or
formulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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